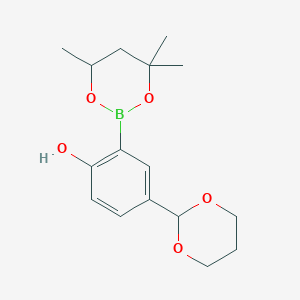
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a complex organic compound characterized by the presence of both dioxane and dioxaborinane rings attached to a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the dioxane ring followed by the introduction of the dioxaborinane moiety. The phenol group is usually introduced in the final steps to ensure its integrity throughout the synthesis.
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Introduction of the Dioxaborinane Moiety: This step often involves the reaction of boronic acids or boronates with appropriate precursors under controlled conditions.
Attachment of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxane or dioxaborinane rings, leading to ring-opening or other structural changes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, nitrating agents.
Major Products Formed
Oxidation Products: Quinones, hydroquinones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated phenols, sulfonated phenols.
科学研究应用
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane and dioxaborinane rings can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxan-2-yl)phenol: Lacks the dioxaborinane ring, making it less versatile in certain applications.
2-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the dioxane ring, which may affect its chemical reactivity and applications.
Uniqueness
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both dioxane and dioxaborinane rings, which confer distinct chemical properties and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPYPZNLBTDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














